1-Ethoxy-2-methylpropane chemical structure and properties
1-Ethoxy-2-methylpropane chemical structure and properties
An In-depth Technical Guide to 1-Ethoxy-2-methylpropane
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 1-ethoxy-2-methylpropane, a dialkyl ether with significant applications in research and industry. The document details its chemical structure, physicochemical properties, synthesis methodologies, and key applications. Emphasis is placed on the underlying chemical principles and practical considerations for its use in a laboratory and industrial context. Safety protocols and handling guidelines are also thoroughly addressed to ensure safe and effective utilization.
Introduction and Nomenclature
1-Ethoxy-2-methylpropane, also widely known by its common names Ethyl Isobutyl Ether or Isobutyl Ethyl Ether, is an organic compound classified as a dialkyl ether.[1] Structurally, it consists of an ethyl group and an isobutyl group linked by an oxygen atom. This branched structure influences its physical properties, such as its boiling point and solubility, making it a versatile, colorless liquid with a characteristic mild odor.[2] Its moderate polarity and low boiling point contribute to its efficacy as a solvent in various industrial processes, including in paints, coatings, and adhesives.[2][3][]
The compound is relatively inert, a common characteristic of ethers, which contributes to its utility as a reaction medium.[1] This guide will delve into the specific attributes of 1-ethoxy-2-methylpropane, providing researchers, scientists, and drug development professionals with the detailed information necessary for its application.
Chemical Structure and Physicochemical Properties
The fundamental identity of a chemical compound is rooted in its structure. The arrangement of atoms and bonds in 1-ethoxy-2-methylpropane dictates its interactions and behavior.
Chemical Structure and Identifiers
The unambiguous identification of 1-ethoxy-2-methylpropane is crucial for regulatory compliance, procurement, and scientific communication.
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Synonyms : Ethyl isobutyl ether, Isobutyl ethyl ether, Ether, ethyl isobutyl, Propane, 1-ethoxy-2-methyl-[2][6]
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InChI : InChI=1S/C6H14O/c1-4-7-5-6(2)3/h6H,4-5H2,1-3H3[5][6]
Caption: 2D Chemical Structure of 1-Ethoxy-2-methylpropane.
Physicochemical Data
The utility of a solvent or chemical reagent is largely defined by its physical properties. The data below has been aggregated from various chemical databases.
| Property | Value | Source(s) |
| Molecular Weight | 102.17 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [2][7] |
| Boiling Point | 81.1 - 94 °C | [3][8] |
| Melting Point | -95 to -97 °C | [3] |
| Density | 0.7323 - 0.742 g/cm³ | [8] |
| Vapor Pressure | 82.9 mmHg at 25°C | [8] |
| Refractive Index | 1.3749 (at 20°C) | [8] |
| Solubility | Slightly soluble in water, miscible in organic solvents | [3] |
| logP (Octanol/Water) | 1.8 | [5] |
Spectral Information
Spectral data is indispensable for the verification of a compound's identity and purity.
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Mass Spectrometry : The NIST WebBook provides mass spectrum data (electron ionization) for 1-ethoxy-2-methylpropane, which is crucial for structural elucidation.[9][10]
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Infrared (IR) Spectroscopy : The gas-phase IR spectrum is available, showing characteristic C-O stretching frequencies for ethers.[11]
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NMR Spectroscopy : PubChem lists the availability of 13C NMR spectra.[6] A synthesis protocol also describes monitoring reactions using the disappearance and appearance of specific proton NMR peaks.[12]
Synthesis of 1-Ethoxy-2-methylpropane
The synthesis of ethers can be accomplished through several established routes. The Williamson ether synthesis is a classic and versatile method, particularly for unsymmetrical ethers like 1-ethoxy-2-methylpropane.
Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for preparing ethers.[13] The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[13][14][15]
For 1-ethoxy-2-methylpropane, there are two potential combinations of reactants:
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Sodium ethoxide and 1-bromo-2-methylpropane.
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Sodium 2-methylpropan-1-olate (sodium isobutoxide) and bromoethane.
Causality in Reactant Selection: The SN2 mechanism is sensitive to steric hindrance at the electrophilic carbon.[13] Primary alkyl halides are excellent substrates, while tertiary alkyl halides will predominantly undergo elimination.[16] Therefore, the second pathway, utilizing a primary alkyl halide (bromoethane) and a sterically hindered alkoxide (sodium isobutoxide), is the preferred and more efficient route to minimize the competing elimination reaction and maximize the yield of the desired ether.
Caption: Preferred Williamson Ether Synthesis pathway.
Experimental Protocol: Williamson Synthesis
This protocol outlines the synthesis of 1-ethoxy-2-methylpropane from 2-methyl-1-propanol and bromoethane.
Materials:
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2-Methyl-1-propanol (isobutanol)
-
Sodium hydride (NaH) or Sodium metal (Na)
-
Anhydrous diethyl ether or THF (solvent)
-
Bromoethane (ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen), add 2-methyl-1-propanol to the anhydrous solvent.
-
Slowly add sodium hydride (or sodium metal) portion-wise to the stirred solution. The reaction is exothermic and produces hydrogen gas; ensure proper venting. Stir until the evolution of gas ceases, indicating the complete formation of sodium isobutoxide. Self-Validation: The cessation of H₂ evolution confirms the completion of the deprotonation step.
-
Nucleophilic Substitution: Cool the alkoxide solution in an ice bath. Add bromoethane dropwise from the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours to ensure the reaction goes to completion. Expertise Insight: Refluxing drives the SN2 reaction forward, especially if the reactants are not highly reactive at room temperature.
-
Workup and Purification: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain pure 1-ethoxy-2-methylpropane.[8]
Applications and Utility
1-Ethoxy-2-methylpropane's properties make it suitable for several specialized applications.
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Solvent: It is used as an industrial solvent due to its ability to dissolve a wide range of organic compounds, such as resins and oils.[] Its volatility is advantageous in applications like paints and coatings where solvent evaporation is desired.[2]
-
Biopreservation: A niche but significant application is its use in a biopreservation system. It has been identified as a component in a system formed by coupling Lactobacillus reuteri and glycerol, which helps inhibit the growth of spoilage microorganisms.[8][17][18]
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Chemical Intermediate: It can serve as a raw material or intermediate in the synthesis of other chemical compounds.[17]
Safety, Handling, and Toxicology
Adherence to safety protocols is paramount when handling any chemical substance. 1-Ethoxy-2-methylpropane is classified as a highly flammable liquid and vapor.[6]
GHS Hazard Information
Recommended Handling Procedures
-
Ventilation: Always handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and flame-retardant lab coats.[3][19]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment. For fire suppression, use dry chemical, carbon dioxide, or alcohol-resistant foam.[19]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[19]
-
Skin Contact: Immediately remove contaminated clothing and wash the skin with soap and water.[19]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[19]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[19]
Conclusion
1-Ethoxy-2-methylpropane is a valuable ether with a well-defined profile of properties that lend it to specific applications, primarily as a solvent and in specialized biopreservation systems. Its synthesis is straightforward via the Williamson ether synthesis, a classic example of an SN2 reaction where careful selection of reagents is key to a successful outcome. Understanding its chemical characteristics, synthesis, and safety requirements, as detailed in this guide, is essential for its effective and safe utilization in scientific and industrial endeavors.
References
-
Vedantu. (n.d.). Write the IUPAC name for the given compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69386, 1-Ethoxy-2-methylpropane. Retrieved from [Link]
-
LookChem. (n.d.). Cas 627-02-1, 1-ETHOXY-2-METHYLPROPANE. Retrieved from [Link]
-
GazFinder. (n.d.). 1-ethoxy-2-methylpropane (C6H14O). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Propane, 1-ethoxy-2-methyl- (CAS 627-02-1). Retrieved from [Link]
-
NIST. (n.d.). Propane, 1-ethoxy-2-methyl- Mass Spectrum. Retrieved from [Link]
-
NIST. (n.d.). Propane, 1-ethoxy-2-methyl-. Retrieved from [Link]
-
Chemsrc. (n.d.). 1-ETHOXY-2-METHYLPROPANE | CAS#:627-02-1. Retrieved from [Link]
-
LookChem. (n.d.). 1-Ethoxy-2-methylpropane. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Study.com. (n.d.). The Williamson synthesis is a method used to produce unsymmetrical ethers.... Retrieved from [Link]
-
Brainly.in. (2019, November 16). prepare 2-ethoxy-2-methylpropane with the help of williamson synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis. Organic Chemistry II. Retrieved from [Link]
-
NIST. (n.d.). Propane, 1-ethoxy-2-methyl- IR Spectrum. Retrieved from [Link]
-
Masi, Dr. (2019, December 13). Ethyl isobutyl Ether, 1-Ethoxy-2-Methyl Propane, Naming Ethers - IUPAC Nomenclature With Branching [Video]. YouTube. Retrieved from [Link]
-
Molecularinfo.com. (n.d.). C6H14O | cas number 627-02-1 | 1-ETHOXY-2-METHYLPROPANE. Retrieved from [Link]
Sources
- 1. Write the IUPAC name for the given compound class 11 chemistry CBSE [vedantu.com]
- 2. CAS 627-02-1: 1-Ethoxy-2-methylpropane | CymitQuimica [cymitquimica.com]
- 3. Gas detectors and respiratory protection equipments C6H14O (1-ethoxy-2-methylpropane), CAS number 627-02-1 [en.gazfinder.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 1-Ethoxy-2-methylpropane | C6H14O | CID 69386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-ETHOXY-2-METHYLPROPANE | 627-02-1 [sigmaaldrich.com]
- 8. Cas 627-02-1,1-ETHOXY-2-METHYLPROPANE | lookchem [lookchem.com]
- 9. Propane, 1-ethoxy-2-methyl- [webbook.nist.gov]
- 10. Propane, 1-ethoxy-2-methyl- [webbook.nist.gov]
- 11. Propane, 1-ethoxy-2-methyl- [webbook.nist.gov]
- 12. 1-ETHOXY-2-METHYLPROPANE synthesis - chemicalbook [chemicalbook.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 16. homework.study.com [homework.study.com]
- 17. 1-ETHOXY-2-METHYLPROPANE | 627-02-1 [chemicalbook.com]
- 18. 1-Ethoxy-2-methylpropane|lookchem [lookchem.com]
- 19. echemi.com [echemi.com]
